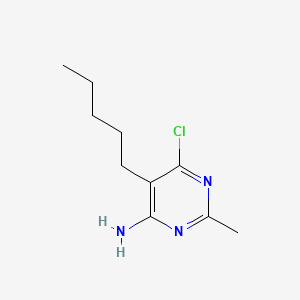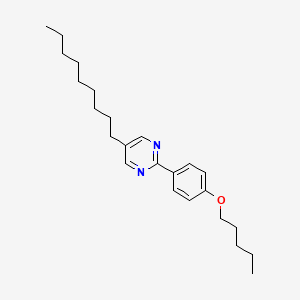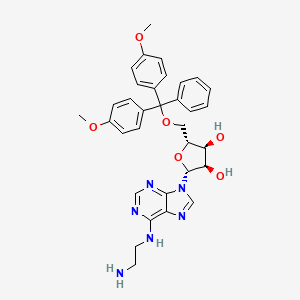
(2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further substituted with a bis(4-methoxyphenyl)(phenyl)methoxy group. The presence of multiple functional groups, including amino and hydroxyl groups, makes this compound a versatile candidate for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a cyclization reaction, often involving a sugar derivative as the starting material.
Substitution with the Bis(4-methoxyphenyl)(phenyl)methoxy Group:
Final Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification methods such as crystallization or preparative HPLC.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of secondary or tertiary amines from amino groups.
Substitution: Introduction of new functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine base structure suggests potential applications in nucleic acid chemistry. It could be used in the design of nucleotide analogs or as a probe for studying enzyme interactions.
Medicine
The compound’s structural similarity to nucleotides indicates potential applications in medicinal chemistry. It could be explored as a candidate for antiviral or anticancer drugs, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol is likely to involve interactions with nucleic acids or proteins. The purine base can form hydrogen bonds with complementary bases in DNA or RNA, potentially interfering with replication or transcription processes. The aminoethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Cordycepin: A nucleoside analog with potential anticancer and antiviral properties.
Cladribine: A synthetic nucleoside analog used in the treatment of certain cancers.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a highly substituted tetrahydrofuran ring. This structure provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
138906-62-4 |
|---|---|
分子式 |
C33H36N6O6 |
分子量 |
612.7 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-(2-aminoethylamino)purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C33H36N6O6/c1-42-24-12-8-22(9-13-24)33(21-6-4-3-5-7-21,23-10-14-25(43-2)15-11-23)44-18-26-28(40)29(41)32(45-26)39-20-38-27-30(35-17-16-34)36-19-37-31(27)39/h3-15,19-20,26,28-29,32,40-41H,16-18,34H2,1-2H3,(H,35,36,37)/t26-,28-,29-,32-/m1/s1 |
InChIキー |
HWQOULDHIWKFHX-DWCTZGTLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


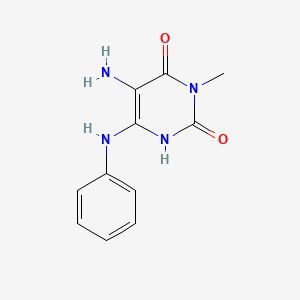
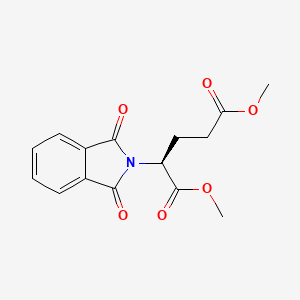
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
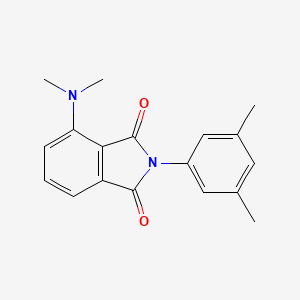
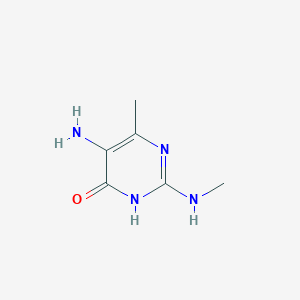
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)

